SPR7

Description

Propriétés

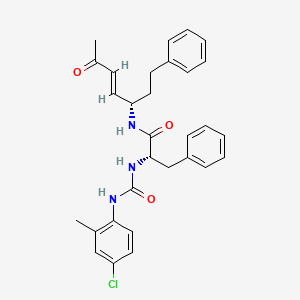

Formule moléculaire |

C30H32ClN3O3 |

|---|---|

Poids moléculaire |

518.0 g/mol |

Nom IUPAC |

(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C30H32ClN3O3/c1-21-19-25(31)15-18-27(21)33-30(37)34-28(20-24-11-7-4-8-12-24)29(36)32-26(16-13-22(2)35)17-14-23-9-5-3-6-10-23/h3-13,15-16,18-19,26,28H,14,17,20H2,1-2H3,(H,32,36)(H2,33,34,37)/b16-13+/t26-,28+/m1/s1 |

Clé InChI |

ZCKYSOLDOQXOCO-IEDMVEOCSA-N |

SMILES isomérique |

CC1=C(C=CC(=C1)Cl)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)/C=C/C(=O)C |

SMILES canonique |

CC1=C(C=CC(=C1)Cl)NC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

Rhodesain as a Therapeutic Target for SPR7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhodesain, a critical cysteine protease from Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of Human African Trypanosomiasis (HAT), also known as sleeping sickness. Given the essential roles of Rhodesain in parasite survival, it represents a validated and promising therapeutic target for novel drug candidates like SPR7.[1][2][3] This document outlines the biological rationale for targeting Rhodesain, summarizes key quantitative data for known inhibitors, provides detailed experimental protocols for inhibitor characterization, and visualizes core concepts and workflows.

Introduction: The Case for Targeting Rhodesain

Human African Trypanosomiasis is a fatal neglected tropical disease if left untreated.[4] The current treatments are often challenged by issues of toxicity, complex administration, and emerging drug resistance.[5][6][7] This necessitates the discovery of new, effective, and safer therapeutics.

Rhodesain, a cathepsin L-like cysteine protease, is indispensable for the T. b. rhodesiense parasite.[1][8][9] Its functions are multifaceted and crucial for the parasite's lifecycle and pathogenesis:

-

Immune Evasion: Rhodesain is involved in the turnover of the parasite's variant surface glycoproteins (VSGs), a primary mechanism for evading the host's immune system.[1][2] It also degrades host immunoglobulins.[1][2]

-

Nutrient Acquisition: The protease plays a role in the degradation of host proteins, providing essential nutrients for the parasite.[10]

-

Host Invasion: Rhodesain is critical for the parasite to cross the blood-brain barrier, leading to the fatal neurological stage of the disease.[1][2][8]

The essentiality of Rhodesain for parasite survival has been validated both in vitro and in vivo, making its inhibition a compelling strategy for the development of new anti-trypanosomal drugs.[2]

Quantitative Data on Rhodesain Inhibitors

A variety of inhibitor classes have been explored for their activity against Rhodesain, including peptidic, peptidomimetic, and non-peptidic compounds.[1][9] For a new chemical entity such as this compound, comparative analysis against known inhibitors is crucial. The table below summarizes the inhibitory potency of several well-characterized Rhodesain inhibitors.

| Inhibitor Class | Compound | Rhodesain Ki (nM) | Rhodesain IC50 (µM) | T. brucei IC50 (µM) | Reference |

| Vinyl Sulfone | K777 | - | - | - | [11] |

| Triazine Nitrile | Compound 1 | 2 ± 1 | - | - | [12] |

| Peptidyl Nitrile | Compound 2b | 5060 | - | - | [13] |

| Benzimidazole | Compound X | - | - | - | [14] |

| Natural Product | Curcumin | - | 7.75 ± 1.53 | 3.12 ± 0.43 | [15] |

| Covalent Fragment | Compound 5 | - | < 10 | - | [3] |

| Dicationic | Pafuramidine | - | - | - | [16] |

This table is a representative summary. Ki and IC50 values are highly dependent on assay conditions.

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of novel inhibitors like this compound.

This protocol determines the direct inhibitory activity of a compound against recombinant Rhodesain.

Materials:

-

Recombinant Rhodesain

-

Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 0.01% Triton X-100 and 1 mM β-mercaptoethanol.[14]

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC) at a stock concentration of 10 mM in DMSO.

-

Test Compound (e.g., this compound) at various concentrations in DMSO.

-

Positive Control Inhibitor: E-64 at a final concentration of 40 nM.[14]

-

96-well black microplates.

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 50 µL of the diluted test compound or control (DMSO for no inhibition, E-64 for positive control) to each well.

-

Add 25 µL of a pre-diluted Rhodesain solution (e.g., 4 nM final concentration) to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Z-FR-AMC substrate (e.g., 10 µM final concentration).

-

Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 15 minutes) at 25°C.

-

Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay evaluates the efficacy of the inhibitor against the whole parasite.

Materials:

-

Bloodstream form Trypanosoma brucei brucei (a suitable model for T. b. rhodesiense).

-

Complete HMI-9 medium.

-

Test Compound (e.g., this compound) at various concentrations.

-

Resazurin-based viability reagent (e.g., AlamarBlue).

-

96-well clear microplates.

-

Incubator (37°C, 5% CO2).

-

Fluorescence plate reader.

Procedure:

-

Culture T. b. brucei in complete HMI-9 medium to the mid-log phase.

-

Adjust the parasite density to 2 x 104 cells/mL.

-

In a 96-well plate, add 100 µL of the parasite suspension to each well.

-

Add 100 µL of the test compound at 2x the final desired concentration. Include a no-drug control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

Add 20 µL of the resazurin-based reagent to each well and incubate for another 24 hours.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

Calculate the percentage of viability relative to the no-drug control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs.

Rhodesain is a cysteine protease that utilizes a catalytic triad of Cysteine (Cys25), Histidine (His162), and Asparagine (Asn182) to hydrolyze peptide bonds.[2] Covalent inhibitors, such as those with a vinyl sulfone or nitrile warhead, form a covalent bond with the catalytic Cys25 residue, thereby irreversibly or reversibly inactivating the enzyme.[11][12][17]

Caption: Covalent inhibition of Rhodesain by this compound.

The process of identifying and characterizing a new Rhodesain inhibitor like this compound follows a structured workflow, from initial screening to in vivo testing.

Caption: Workflow for Rhodesain inhibitor discovery.

Conclusion and Future Directions

Rhodesain remains a highly viable target for the development of new therapeutics against Human African Trypanosomiasis. The validation of its essential role in the parasite's life cycle provides a strong rationale for the continued investigation of inhibitors. For a novel compound such as this compound, the path forward involves rigorous characterization using the standardized assays described herein, including determination of its inhibitory potency, selectivity against host proteases, and efficacy in cell-based and in vivo models. Future efforts should also focus on optimizing pharmacokinetic properties to ensure sufficient drug exposure at the site of infection, particularly within the central nervous system for the treatment of the late stage of the disease. The ultimate goal is the development of a safe, effective, and orally available drug that can contribute to the elimination of this devastating disease.

References

- 1. Inhibition of rhodesain as a novel therapeutic modality for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of non-peptidic cysteine reactive fragments as inhibitors of cysteine protease rhodesain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of therapeutic agents for human African trypanosomiasis [jstage.jst.go.jp]

- 5. Development of drug resistance in Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense. Treatment of human African trypanosomiasis with natural products (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scienceportal.msf.org [scienceportal.msf.org]

- 8. The Inhibition of Cysteine Proteases Rhodesain and TbCatB: A Valuable Approach to Treat Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting Cysteine Proteases and their Inhibitors to Combat Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potent and Selective Inhibition of Cysteine Proteases from Plasmodium falciparum and Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Novel Peptidyl Nitriles Targeting Rhodesain and Falcipain-2 for the Treatment of Sleeping Sickness and Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole inhibitors of the major cysteine protease of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Unveiling the Trypanocidal Potential of SPR7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the compound SPR7 against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This compound has been identified as a potent and selective inhibitor of rhodesain, a key cysteine protease essential for the parasite's survival. This document compiles the available quantitative data, detailed experimental protocols, and a visualization of its mechanism of action to serve as a comprehensive resource for researchers in the field of anti-trypanosomal drug discovery.

Quantitative Biological Data

The biological activity of this compound and its analogs has been evaluated through a series of enzymatic and cell-based assays. The data presented below summarizes their inhibitory potency against the target enzyme, rhodesain, their efficacy against the parasite, and their selectivity over a human homolog.

Table 1: In Vitro Activity of this compound and Related Compounds Against Rhodesain and T. b. brucei [1][2]

| Compound | Rhodesain Ki (nM) | Rhodesain k2nd (M-1s-1) | T. b. brucei EC50 (µM) | hCatL Ki (nM) | Selectivity Index (hCatL/Rhodesain) |

| This compound (Compound 7) | 0.51 | 58,100 | 1.65 | >10,000 | >19,600 |

| Compound 1 | 0.15 | 102,000 | 19.79 | >10,000 | >66,667 |

| Compound 3 | 0.38 | 66,300 | 2.11 | >10,000 | >26,316 |

| Compound 25 | 2.51 | 70,800 | 2.09 | >10,000 | >3,984 |

| Compound 26 | 1.83 | 100,000 | 1.27 | >10,000 | >5,464 |

| K11777 (Reference) | 0.25 | 110,000 | 0.45 | 1.5 | 6 |

hCatL: human Cathepsin L

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Rhodesain Inhibition Assay

This assay determines the inhibitory potency (Ki) and the second-order rate constant (k2nd) of the compounds against recombinant rhodesain.

Materials:

-

Recombinant rhodesain

-

Assay buffer: 100 mM sodium acetate, 10 mM dithiothreitol (DTT), 1 mM ethylenediaminetetraacetic acid (EDTA), 0.01% Triton X-100, pH 5.5

-

Fluorogenic substrate: Z-Phe-Arg-AMC (carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Recombinant rhodesain is pre-incubated with varying concentrations of the test compound in the assay buffer for 10 minutes at room temperature in the dark.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 10 µM.

-

The fluorescence intensity is measured kinetically over 15 minutes using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

The initial reaction velocities are calculated from the linear phase of the progress curves.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Ki values for reversible inhibitors are calculated using the Cheng-Prusoff equation. For irreversible inhibitors like this compound, the second-order rate constant (k2nd) is determined by plotting the observed rate constant (kobs) against the inhibitor concentration.

Trypanosoma brucei brucei Viability Assay

This cell-based assay evaluates the in vitro efficacy (EC50) of the compounds against the bloodstream form of T. b. brucei.

Materials:

-

Trypanosoma brucei brucei bloodstream form (e.g., strain 427)

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

Test compounds (dissolved in DMSO)

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

96-well or 384-well microplates

-

Incubator (37°C, 5% CO2)

-

Fluorometric microplate reader

Procedure:

-

T. b. brucei cells are seeded into microplates at a density of 2 x 104 cells/mL in a final volume of 200 µL of HMI-9 medium.

-

The test compounds are added to the wells in a series of dilutions. A negative control (DMSO vehicle) and a positive control (e.g., pentamidine) are included.

-

The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

After the initial incubation, 20 µL of resazurin solution is added to each well.

-

The plates are further incubated for 24 hours under the same conditions.

-

The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

EC50 values are calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Materials:

-

Mammalian cell line (e.g., HEK293 or HepG2)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Resazurin sodium salt solution or other viability reagents (e.g., MTT, CellTiter-Glo®)

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Microplate reader (fluorometric or absorbance, depending on the assay)

Procedure:

-

Mammalian cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell viability is determined by adding the viability reagent (e.g., resazurin) and incubating for a further 2-4 hours.

-

The fluorescence or absorbance is measured using a microplate reader.

-

The CC50 (50% cytotoxic concentration) is calculated from the dose-response curves. The selectivity index (SI) is then determined by dividing the CC50 by the anti-trypanosomal EC50.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key processes in the evaluation and the proposed biological action of this compound.

Caption: Experimental workflow for the evaluation of this compound and its analogs.

Caption: Proposed mechanism of action of this compound against Trypanosoma brucei.

References

Structural Analysis of SPR7 Binding to Rhodesain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical analysis of the binding of SPR7, a potent inhibitor, to rhodesain, a key cysteine protease of Trypanosoma brucei rhodesiense and a critical target for the development of novel therapeutics for Human African Trypanosomiasis (HAT).

Introduction: The Significance of Rhodesain Inhibition

Human African Trypanosomiasis, also known as sleeping sickness, is a devastating parasitic disease. The parasite's survival and pathogenesis are heavily reliant on the enzymatic activity of rhodesain. This cathepsin L-like cysteine protease is crucial for several physiological processes of the parasite, including the degradation of host proteins, evasion of the host immune system, and crossing the blood-brain barrier.[1][2] Therefore, the inhibition of rhodesain presents a promising therapeutic strategy against HAT.

This compound (also referred to as compound 7 in some literature) has emerged as a highly potent and selective inhibitor of rhodesain, demonstrating significant antiparasitic activity.[3][4] Understanding the precise molecular interactions and structural basis of this inhibition is paramount for the rational design of even more effective drug candidates.

Quantitative Analysis of this compound-Rhodesain Binding

The interaction between this compound and rhodesain has been characterized by its high affinity and potent inhibitory activity. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Method | Reference |

| Inhibition Constant (Ki) | 0.51 nM | Enzymatic Inhibition Assay | [3] |

| Inhibition Constant (Ki) | 3 nM | Enzymatic Inhibition Assay | [4] |

| Half-maximal effective concentration (EC50) | 1.65 µM | in vitro anti-trypanosomal activity assay | [3] |

| EC50 against T. brucei brucei | 1.9 µM | in vitro anti-trypanosomal activity assay | [4] |

Note: The slight variation in reported Ki values may be attributed to different experimental conditions or assay formats.

Structural Insights from X-ray Crystallography

While a crystal structure of the this compound-rhodesain complex is not publicly available in the Protein Data Bank (PDB), the structures of rhodesain in complex with other potent inhibitors provide a robust framework for understanding the binding mode of this compound. Key PDB entries for rhodesain in complex with various inhibitors are listed below. These structures reveal a conserved binding pocket and highlight the critical residues involved in inhibitor recognition.

| PDB ID | Inhibitor | Resolution (Å) | Reference |

| 2P7U | K777 (vinyl sulfone) | 1.65 | [5] |

| 2P86 | K11002 (vinyl sulfone) | 1.16 | [6] |

| 6EXQ | Macrocyclic Lactam | 2.50 | [7] |

| 7AVM | Pro-rhodesain (C150A mutant) | 2.80 | [8] |

The catalytic triad of rhodesain, comprising Cys25, His162, and Asn182, is the primary site of interaction for covalent inhibitors.[3] It is hypothesized that this compound, likely a peptidomimetic inhibitor with an electrophilic "warhead," forms a covalent bond with the catalytic cysteine residue (Cys25) in the active site of rhodesain, leading to irreversible inhibition.[9][10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding of inhibitors like this compound to rhodesain.

X-ray Crystallography

The following protocol is a generalized procedure based on the successful crystallization of rhodesain with other inhibitors.[6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Rhodesain inhibitors on the edge of reversibility-irreversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Antiparasitic Activity of Cationic Peptides

Disclaimer: This technical guide outlines the methodology and data presentation for assessing the in vitro antiparasitic activity of cationic peptides. Specific data for a compound designated "SPR7" is not available in the public domain. Therefore, this document uses Polymyxin B , a well-characterized cationic peptide antibiotic with known antiparasitic properties, as a representative compound to illustrate the required experimental frameworks and data visualization. Researchers can adapt these protocols and templates for their specific compound of interest.

Introduction

The search for novel antiparasitic agents is a global health priority due to the widespread burden of diseases caused by protozoan parasites and the emergence of drug resistance. Cationic antimicrobial peptides (CAPs), both natural and synthetic, represent a promising class of molecules for antiparasitic drug discovery. Their primary mechanism of action often involves the disruption of parasite cell membranes, leading to rapid cell death. This guide provides a comprehensive overview of the essential in vitro assays required to characterize the antiparasitic activity of such compounds, using Polymyxin B as an illustrative example.

Quantitative Data Summary

The antiparasitic activity of a compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the parasite's metabolic activity or growth. It is also crucial to assess the compound's toxicity against a relevant mammalian cell line to determine its selectivity. The 50% cytotoxic concentration (CC50) is used for this purpose. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound.

Table 1: In Vitro Antiparasitic Activity and Cytotoxicity of Polymyxin B

| Parasite Species | Parasite Stage | Assay Duration | IC50 (µg/mL) | Host Cell Line | CC50 (µg/mL) | Selectivity Index (SI) |

| Leishmania major | Promastigote | 48 hours | 8.73[1] | J774.A1 | 9.7[1] | 1.11 |

| Leishmania major | Amastigote | 48 hours | 10.10[1] | J774.A1 | 9.7[1] | 0.96 |

| Leishmania amazonensis | Promastigote | 24 hours | > 5 (in nanoparticles) | - | - | - |

| Trypanosoma cruzi | Amastigote | 72 hours | Reported Activity | Vero | > 20 | - |

Note: Data is compiled from various studies and experimental conditions may differ.

Experimental Protocols

Parasite Cultivation

3.1.1. Leishmania Promastigote Culture

Leishmania promastigotes, the flagellated extracellular stage found in the sandfly vector, are cultured axenically.

-

Medium Preparation: Prepare M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 25 mM HEPES buffer (pH 7.4), and antibiotics (e.g., penicillin/streptomycin).[2]

-

Inoculation: Inoculate the medium with cryopreserved or passaged Leishmania promastigotes to an initial density of approximately 2 x 10^6 cells/mL.[2]

-

Incubation: Culture the parasites in tissue culture flasks at 24-26°C.[3]

-

Maintenance: Subculture the parasites every 3-4 days to maintain them in the logarithmic phase of growth. Virulence can be maintained by periodic passage through a susceptible animal model, such as a hamster.[2]

In Vitro Antiparasitic Assays

3.2.1. Promastigote Viability Assay

This assay determines the direct effect of the compound on the extracellular, replicative form of the parasite.

-

Cell Seeding: Dispense 100 µL of Leishmania promastigotes in the logarithmic growth phase (2 x 10^5 promastigotes/mL) into the wells of a 96-well microtiter plate.[4]

-

Compound Addition: Add 100 µL of the test compound (e.g., Polymyxin B) at various concentrations (typically a 2-fold serial dilution). Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.

-

Incubation: Incubate the plate at 26°C for 72 hours.[5]

-

Viability Assessment: Add 20 µL of a resazurin solution (0.15 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5][6] Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.[7][8]

-

Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader.[5][6][7]

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

3.2.2. Intracellular Amastigote Assay

This assay is more clinically relevant as it assesses the compound's ability to target the intracellular, non-motile amastigote stage that resides within mammalian macrophages.

-

Macrophage Seeding: Seed peritoneal macrophages or a macrophage cell line (e.g., J774.A1) into a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere for 4 hours at 37°C in a 5% CO2 atmosphere.[9]

-

Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 15:1.[9]

-

Incubation for Infection: Incubate the co-culture for 24 hours at 37°C to allow for phagocytosis and differentiation of promastigotes into amastigotes.[9]

-

Removal of Extracellular Promastigotes: Wash the wells three times with RPMI 1640 medium to remove any remaining extracellular parasites.[9]

-

Compound Addition: Add fresh medium containing serial dilutions of the test compound to the infected macrophages.

-

Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO2.[10]

-

Quantification of Infection: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by microscopic examination.[1] Alternatively, a viability assay using a reporter-expressing parasite strain or a colorimetric method can be used.

-

IC50 Calculation: Calculate the percentage of infection inhibition for each compound concentration relative to the untreated infected cells and determine the IC50 value.

Cytotoxicity Assay

This assay determines the toxicity of the compound to mammalian cells to evaluate its selectivity.

-

Cell Seeding: Plate a mammalian cell line (e.g., Vero cells or the same macrophage line used in the amastigote assay) in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of the test compound.

-

Incubation: Incubate for the same duration as the antiparasitic assay (e.g., 72 hours).

-

Viability Assessment: Perform a resazurin-based viability assay as described for the promastigotes.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Proposed Mechanism of Action

Cationic peptides like Polymyxin B primarily act by disrupting the integrity of the parasite's cell membrane.[11][12]

References

- 1. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. labbox.es [labbox.es]

- 8. mdpi.com [mdpi.com]

- 9. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. Polymyxin - Wikipedia [en.wikipedia.org]

- 12. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Rhodesain Inhibitor SPR7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent rhodesain inhibitor SPR7, a promising compound in the development of novel therapeutics for Human African Trypanosomiasis (HAT). This document details the quantitative data associated with this compound and related compounds, comprehensive experimental protocols for key assays, and visualizations of the inhibitor's mechanism of action and the functional role of its target, rhodesain.

Core Quantitative Data

This compound (also referred to as compound 11 in Latorre et al., 2016) is a dipeptidyl nitroalkene that acts as a potent and selective inhibitor of rhodesain, a crucial cysteine protease for the survival of the Trypanosoma brucei parasite.[1] The compound exhibits a Ki of 0.51 nM and an anti-parasitic activity against T. b. brucei with an EC50 of 1.65 μM.[2] The inhibitory activity of this compound and its analogs is dependent on their peptidic framework.[1]

Below is a summary of the quantitative data for this compound and related dipeptidyl nitroalkene inhibitors of rhodesain.

| Compound | P2 Position | P1 Position | Rhodesain Ki (nM) | Cruzain Ki (nM) | T. b. brucei EC50 (µM) | Reference |

| This compound (Compound 11) | L-Phenylalanine | L-Alanine | 0.49 | 0.44 | 5.64 | [1][3] |

| Compound 12 | L-Phenylalanine | L-Phenylalanine | 1.1 | 1.2 | - | [1] |

| Compound 13 | L-Phenylalanine | L-Leucine | 2.1 | 1.8 | - | [1] |

| Compound 14 | L-Phenylalanine | L-Tyrosine | 1.8 | 2.3 | - | [1] |

| Compound 6 | - | - | 6.5 | - | 0.99 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and similar rhodesain inhibitors are provided below.

Rhodesain Inhibition Assay

This protocol is adapted from studies on dipeptidyl nitroalkene inhibitors of rhodesain.[1][4]

Objective: To determine the inhibitory potency (Ki) of test compounds against recombinant rhodesain.

Materials:

-

Recombinant rhodesain

-

Assay Buffer: 50 mM sodium acetate, pH 5.5, 5 mM EDTA, 200 mM NaCl, and 0.005% Brij.[4]

-

Fluorogenic substrate: Cbz-Phe-Arg-AMC (10 µM solution in assay buffer).[4]

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

96-well black microplates.

-

Fluorometric plate reader (excitation at 360 nm, emission at 460 nm).

Procedure:

-

A preliminary screening of the inhibitor is performed at concentrations of 100 µM, 1 µM, and 0.1 µM to determine the activity range.[4]

-

For Ki determination, prepare serial dilutions of the test compound in DMSO.

-

Add 2 µL of each inhibitor dilution to the wells of a 96-well plate. As a negative control, add 2 µL of DMSO without the inhibitor.

-

Add 100 µL of the rhodesain enzyme solution to each well and incubate for 5 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 100 µL of the Cbz-Phe-Arg-AMC substrate solution to each well.

-

Continuously monitor the fluorescence intensity for 10 minutes at room temperature using a fluorometric plate reader.[4]

-

The residual enzyme activity is calculated from the rate of substrate hydrolysis.

-

Ki values are determined by fitting the data to the appropriate inhibition model.

Trypanosoma brucei brucei Viability Assay

This protocol is a general method for assessing the anti-trypanosomal activity of compounds.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against T. b. brucei.

Materials:

-

T. b. brucei bloodstream forms.

-

Complete HMI-9 medium.

-

Test compounds dissolved in DMSO.

-

96-well plates.

-

Resazurin-based viability reagent.

-

Incubator (37°C, 5% CO2).

-

Plate reader for absorbance or fluorescence.

Procedure:

-

Seed T. b. brucei bloodstream forms at a density of 2 x 104 cells/mL in a 96-well plate containing complete HMI-9 medium.

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., pentamidine).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

-

Add the resazurin-based viability reagent to each well and incubate for an additional 4-6 hours.

-

Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration.

Reversible Inhibition Dialysis Assay

This assay is used to confirm the reversible binding of an inhibitor to its target enzyme.[1]

Objective: To determine if the inhibition of rhodesain by a test compound is reversible.

Procedure:

-

Incubate rhodesain with the test inhibitor (at a concentration several-fold higher than its Ki) for 5 minutes.[1]

-

Place the enzyme-inhibitor mixture in a dialysis apparatus and dialyze against the assay buffer.[1]

-

At various time points (e.g., 30, 60, 90, and 120 minutes), remove aliquots of the enzyme solution from the dialysis chamber.[1]

-

Measure the residual enzyme activity of the aliquots using the standard rhodesain inhibition assay.[1]

-

An increase in enzyme activity over time indicates the dissociation of the inhibitor from the enzyme, confirming reversible inhibition.

Visualizations

The following diagrams illustrate the functional role of rhodesain in Trypanosoma brucei and a general workflow for its inhibition.

Caption: Functional workflow of rhodesain in Trypanosoma brucei pathogenesis.

Caption: General experimental workflow for rhodesain inhibition by this compound.

References

The Selectivity Profile of SPR7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR7, also known as compound 7, has been identified as a potent and selective inhibitor of rhodesain, a critical cysteine protease of the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows. The data herein demonstrates the high affinity of this compound for its primary target and its selectivity against related human proteases, highlighting its potential as a lead compound for the development of novel antitrypanosomal therapeutics.

Quantitative Selectivity Profile

The inhibitory activity of this compound was assessed against its primary target, rhodesain, and a key off-target human protease, cathepsin L. Additionally, its efficacy against the Trypanosoma brucei brucei parasite was determined. The quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound against Rhodesain

| Compound | Target Enzyme | Ki (nM) |

| This compound | Rhodesain | 0.51 |

Ki (inhibitor constant) is a measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity.

Table 2: Selectivity of this compound against Human Cathepsin L

| Compound | Off-Target Enzyme | Concentration (µM) | % Inhibition |

| This compound | Human Cathepsin L | 1 | 33.3 |

This data indicates the percentage of inhibition of the off-target enzyme at a specific concentration of this compound.

Table 3: Antiparasitic Activity of this compound

| Compound | Parasite | EC50 (µM) |

| This compound | Trypanosoma brucei brucei | 1.65 |

EC50 (half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

Rhodesain Inhibition Assay

The inhibitory potency of this compound against rhodesain was determined using a fluorometric assay that measures the enzymatic cleavage of a synthetic substrate.

-

Reagents:

-

Assay Buffer: 100 mM sodium acetate, 10 mM dithiothreitol (DTT), pH 5.5.

-

Rhodesain enzyme (recombinant).

-

Fluorogenic substrate: Cbz-Phe-Arg-7-amido-4-methylcoumarin (Cbz-FR-AMC).

-

This compound (dissolved in DMSO).

-

Dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

The assay was performed in 96-well black plates.

-

A 2 mM stock solution of the substrate was prepared in DMSO. This was further diluted in the assay buffer to a final concentration of 20 µM.

-

This compound was serially diluted in DMSO.

-

50 µL of the substrate solution was added to each well.

-

2 µL of the serially diluted this compound solutions were added to the wells.

-

The enzymatic reaction was initiated by adding 48 µL of the rhodesain enzyme solution (final concentration of 2 nM) to each well.

-

The final concentration of DMSO in the assay was maintained at 4%.

-

The fluorescence intensity was measured every minute for 30 minutes at 37°C using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

The initial velocities of the reactions were determined from the linear portion of the fluorescence versus time curves.

-

The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.

-

Human Cathepsin L Inhibition Assay

To assess the selectivity of this compound, its inhibitory activity against human cathepsin L was evaluated using a similar fluorometric assay.

-

Reagents:

-

Assay Buffer: 100 mM sodium acetate, 10 mM dithiothreitol (DTT), pH 5.5.

-

Human Cathepsin L enzyme (recombinant).

-

Fluorogenic substrate: Cbz-Phe-Arg-7-amido-4-methylcoumarin (Cbz-FR-AMC).

-

This compound (dissolved in DMSO).

-

Dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

The assay was conducted in 96-well black plates.

-

A 2 mM stock solution of the substrate was prepared in DMSO and diluted in the assay buffer to a final concentration of 20 µM.

-

This compound was tested at a final concentration of 1 µM.

-

50 µL of the substrate solution was added to each well.

-

2 µL of the this compound solution was added to the designated wells.

-

The reaction was started by adding 48 µL of the human cathepsin L enzyme solution (final concentration of 2 nM).

-

The final DMSO concentration was kept at 4%.

-

Fluorescence was monitored for 30 minutes at 37°C (excitation 360 nm, emission 460 nm).

-

The percentage of inhibition was calculated by comparing the reaction rate in the presence of this compound to the control (DMSO).

-

In Vitro Activity against Trypanosoma brucei brucei

The antiparasitic efficacy of this compound was determined by measuring its effect on the viability of Trypanosoma brucei brucei bloodstream forms.

-

Materials:

-

Trypanosoma brucei brucei bloodstream forms.

-

HMI-9 medium supplemented with 10% fetal bovine serum (FBS).

-

Resazurin solution (0.49 mM in PBS).

-

This compound (dissolved in DMSO).

-

96-well plates.

-

-

Procedure:

-

T. b. brucei parasites were seeded in 96-well plates at a density of 2 x 104 cells/mL in a final volume of 100 µL of HMI-9 medium.

-

This compound was serially diluted and added to the wells. The final DMSO concentration did not exceed 1%.

-

The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, 10 µL of the resazurin solution was added to each well.

-

The plates were further incubated for 4 hours to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable cells.

-

The fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

The EC50 value was determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows described in this guide.

Caption: Rhodesain's role in trypanosome survival and its inhibition by this compound.

Caption: Workflow for determining the inhibitory constant (Ki) of this compound.

Caption: Workflow for assessing the antiparasitic activity of this compound.

The Role of SPR7 Inhibitors in Sleeping Sickness Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of SPR7, a potent inhibitor of the cysteine protease rhodesain, in the context of drug discovery for Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This document outlines the quantitative data associated with this compound's efficacy, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Introduction to Sleeping Sickness and the Target Rhodesain

Human African Trypanosomiasis is a devastating parasitic disease caused by the protozoan Trypanosoma brucei.[1][2] The parasite is transmitted to humans through the bite of an infected tsetse fly.[1][2] The disease progresses from an early hemolymphatic stage to a late meningoencephalitic stage, which is fatal if left untreated.[1][2] Current drug therapies are often associated with significant toxicity and increasing parasite resistance, highlighting the urgent need for novel therapeutic agents.[1][2]

A promising drug target in T. brucei is rhodesain, a Clan CA, family C1 cysteine protease.[3] This enzyme is crucial for several parasite survival mechanisms, including the degradation of host proteins, evasion of the host immune system, and crossing the blood-brain barrier.[3] Inhibition of rhodesain has been shown to be detrimental to the parasite, making it a key focus for the development of new trypanocidal drugs.[3]

This compound: A Potent Rhodesain Inhibitor

This compound (also referred to as compound 7) is a peptidomimetic inhibitor characterized by a urea-bond-containing Michael acceptor.[1][2] It has demonstrated potent and selective inhibition of rhodesain and significant activity against T. b. brucei in vitro.[1][2][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds as potent rhodesain inhibitors.

| Compound | Rhodesain Ki (nM)[1][2] | Rhodesain k2nd (M-1s-1)[1][2] | T. b. brucei EC50 (µM)[1][2][4] |

| This compound (Compound 7) | 0.51 | 1,060,000 | 1.65 |

| Compound 1 | 0.15 | 1,230,000 | 19.79 |

| Compound 3 | 0.25 | 1,110,000 | 2.45 |

| Compound 25 | 0.45 | 1,180,000 | 2.11 |

| Compound 26 | 0.89 | 990,000 | 1.98 |

| K11777 (Reference) | 0.21 | 1,150,000 | 0.85 |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs involves a multi-step process. A detailed protocol can be found in the supplementary information of the primary research article by Ettari et al. (2022) in ACS Medicinal Chemistry Letters. The general workflow is as follows:

Rhodesain Inhibition Assay

The inhibitory activity of this compound against rhodesain is determined using a fluorometric assay.

Materials:

-

Recombinant rhodesain

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

-

Fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC)

-

This compound (and other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorometer

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a defined concentration of recombinant rhodesain to each well of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity over time using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Ki) and the second-order rate constant (k2nd) using appropriate kinetic models for irreversible inhibitors.

Trypanosoma brucei brucei Viability Assay

The anti-trypanosomal activity of this compound is assessed using a cell viability assay with bloodstream forms of T. b. brucei.

Materials:

-

T. b. brucei bloodstream forms (e.g., strain 427)

-

Complete HMI-9 medium supplemented with fetal bovine serum

-

This compound (and other test compounds) dissolved in DMSO

-

Resazurin-based viability reagent (e.g., AlamarBlue)

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Spectrophotometer or fluorometer

Protocol:

-

Culture T. b. brucei bloodstream forms in complete HMI-9 medium to the mid-logarithmic growth phase.

-

Seed the parasites into 96-well plates at a specific density (e.g., 2 x 104 cells/mL).

-

Prepare serial dilutions of this compound in the culture medium and add them to the wells. Include a solvent control (DMSO) and a positive control (e.g., pentamidine).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add the resazurin-based viability reagent to each well and incubate for an additional 24 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the solvent control.

-

Determine the EC50 (half-maximal effective concentration) values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of rhodesain.[1][2] Its mechanism of action involves the covalent modification of the catalytic cysteine residue in the active site of the enzyme. The Michael acceptor warhead of this compound is susceptible to nucleophilic attack by the thiolate group of the active site cysteine.[1][2]

The inhibition of rhodesain by this compound leads to a cascade of downstream effects that are detrimental to the parasite. By blocking the proteolytic activity of rhodesain, this compound disrupts essential cellular processes in T. brucei, ultimately leading to parasite death.

Conclusion

This compound represents a promising lead compound in the development of novel therapeutics for sleeping sickness. Its potent and selective inhibition of rhodesain, coupled with its in vitro efficacy against T. b. brucei, makes it a valuable tool for further research and optimization. The experimental protocols and mechanistic insights provided in this guide serve as a resource for researchers dedicated to combating this neglected tropical disease. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to advance this compound and related compounds through the drug discovery pipeline.

References

An In-depth Technical Guide to the Physicochemical Properties of Tebipenem Pivoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem pivoxil, also known as SPR994 or TBPM-PI, is an orally bioavailable ester prodrug of tebipenem, a broad-spectrum carbapenem antibiotic.[1][2] As the first orally administered carbapenem, it represents a significant advancement in the treatment of infections caused by multidrug-resistant bacteria, potentially allowing for outpatient therapy where intravenous administration was previously necessary.[3] Tebipenem pivoxil is designed for enhanced absorption from the gastrointestinal tract, after which it is rapidly converted by intestinal esterases into its active form, tebipenem.[1] This guide provides a comprehensive overview of the core physicochemical properties of tebipenem pivoxil, detailed experimental methodologies for their determination, and a summary of its mechanism of action.

Physicochemical Properties

The physicochemical characteristics of a drug substance are critical to its formulation, stability, absorption, and overall efficacy. The properties of tebipenem pivoxil have been determined through a variety of analytical techniques.

General Properties

| Property | Value | Source(s) |

| Appearance | White to off-white/beige crystalline solid. Colorless, block-shaped crystals. | Sigma-Aldrich, Tang, C., et al. (2018) |

| Chemical Class | Carbapenem, Pivaloyloxymethyl ester | ChEBI[1] |

| Therapeutic Class | Antibiotic, Prodrug | DrugBank[4] |

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical data for tebipenem pivoxil is presented below. These parameters are essential for predicting the drug's behavior in biological systems and for formulation development.

| Parameter | Value | Method | Source(s) |

| Molecular Formula | C₂₂H₃₁N₃O₆S₂ | - | PubChem[1] |

| Molecular Weight | 497.6 g/mol | Computed | PubChem[1] |

| Melting Point | 407–409 K (134–136 °C) | Capillary Method | Tang, C., et al. (2018) |

| LogP (Octanol/Water) | ~2.3 | Computed (XLogP3) | PubChem[1][5] |

| LogP (Octanol/Water) | 1.96 | Calculated (CDK) | IUPHAR/BPS Guide[6] |

| Aqueous Solubility | Sparingly soluble | General Observation | Cayman Chemical[7] |

| Solubility (DMSO:PBS) | ~0.14 mg/mL (in 1:6 DMSO:PBS, pH 7.2) | Dilution Method | Cayman Chemical[7] |

| Solubility (Organic) | ~30 mg/mL (in DMSO and Dimethylformamide) | Dissolution | Cayman Chemical[7] |

| pKa | Data not publicly available | - | - |

| Topological Polar Surface Area | 159 Ų | Computed | PubChem[1] |

Note on solubility: Different sources report varying solubility in DMSO. A concentration of 2 mg/mL is also reported by Sigma-Aldrich. This may reflect different experimental conditions or definitions of "solubility."

Mechanism of Action: Prodrug Activation

Tebipenem pivoxil is administered in an inactive form to enhance oral bioavailability.[1] Following oral administration, the molecule is absorbed through the gastrointestinal tract. In the intestinal epithelial cells, carboxylesterases cleave the pivaloyloxymethyl ester bond, releasing the active carbapenem antibiotic, tebipenem, into systemic circulation.[1] Tebipenem then exerts its antibacterial effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[8] This inhibition leads to the disruption of peptidoglycan synthesis, compromising cell wall integrity and resulting in bacterial cell lysis and death.[8]

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments relevant to the characterization of tebipenem pivoxil.

Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility. This protocol is adapted from guidelines provided by the United States Pharmacopeia (USP).

Objective: To determine the equilibrium solubility of tebipenem pivoxil in a given solvent system (e.g., water, buffer).

Materials:

-

Tebipenem pivoxil powder

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Preparation: Add an excess amount of tebipenem pivoxil powder to a glass vial, ensuring that a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent (e.g., 5 mL) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: After equilibration, allow the suspension to settle for a short period. To separate the saturated solution from the excess solid, centrifuge the vials at high speed.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered sample appropriately and analyze the concentration of tebipenem pivoxil using a validated HPLC method.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L based on the quantified concentration in the saturated solution.

Melting Point Determination (Capillary Method)

This method is the standard technique described in major pharmacopeias for determining the melting point of a solid crystalline substance.

Objective: To determine the temperature range over which tebipenem pivoxil transitions from a solid to a liquid.

Materials:

-

Tebipenem pivoxil powder (dry and finely ground)

-

Glass capillary tubes (one end sealed)

-

Melting point apparatus with a heating block, thermometer, and viewing lens/camera.

Procedure:

-

Sample Preparation: Gently tap the open end of a capillary tube into a small mound of the tebipenem pivoxil powder.

-

Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point (407 K / 134°C).

-

Measurement: Reduce the heating rate to a slow, constant ramp (e.g., 1-2°C per minute).

-

Observation: Observe the sample closely. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The result is reported as this temperature range.

Structural Analysis (X-ray Crystallography)

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Objective: To elucidate the precise 3D molecular structure and crystal packing of tebipenem pivoxil.

Procedure:

-

Crystallization: Grow a single, high-quality crystal of tebipenem pivoxil, typically larger than 0.1 mm in all dimensions. For tebipenem pivoxil, this has been achieved through recrystallization from ethyl acetate.[4]

-

Mounting: Mount the crystal on a goniometer head at the center of the X-ray diffractometer.

-

Data Collection: Illuminate the crystal with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern (a series of spots of varying intensity) is recorded by a detector.

-

Data Processing: The positions and intensities of the diffracted spots are measured and processed. This step determines the unit cell dimensions and space group of the crystal.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement. The final refined structure provides precise bond lengths, angles, and stereochemistry.

Conclusion

Tebipenem pivoxil is a critical development in oral antibiotic therapy. Its physicochemical properties, particularly its identity as a prodrug, are central to its function. The data and protocols presented in this guide offer a technical foundation for researchers and professionals engaged in the study and development of this and similar small molecule therapeutics. Standardized methodologies are paramount for generating the reliable and comparable data necessary for drug formulation, quality control, and regulatory submission.

References

- 1. Tebipenem Pivoxil | C22H31N3O6S2 | CID 9892071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tebipenem pivoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tebipenem pivoxil (L-084) | C22H31N3O6S2 | CID 129010004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tebipenem pivoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. pharmakb.com [pharmakb.com]

- 8. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

Rhodesain Cysteine Protease Inhibitors: A Technical Guide to Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a devastating parasitic disease caused by protozoa of the species Trypanosoma brucei. A key enzyme in the life cycle of this parasite is rhodesain, a cysteine protease that plays a crucial role in various physiological processes, including the degradation of host proteins, evasion of the host immune system, and crossing the blood-brain barrier.[1][2] These essential functions make rhodesain a prime target for the development of novel chemotherapeutics to combat HAT. This technical guide provides a comprehensive literature review of rhodesain cysteine protease inhibitors, focusing on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Role of Rhodesain in Trypanosoma brucei Pathogenesis

Rhodesain is a cathepsin L-like cysteine protease that is vital for the survival and virulence of Trypanosoma brucei.[3] Its pathogenic role is multifaceted, involving several key steps that facilitate the parasite's proliferation and dissemination within the host. A critical function of rhodesain is its involvement in the parasite's ability to cross the blood-brain barrier, leading to the fatal neurological stage of HAT.[1][2] The enzyme is thought to achieve this by degrading components of the extracellular matrix and tight junctions of the endothelial cells that form the barrier.[4][5][6] Furthermore, rhodesain is instrumental in the parasite's immune evasion strategies. It is involved in the turnover of the variant surface glycoprotein (VSG) coat, a dense layer of proteins that shields the parasite from the host's immune system.[1] By constantly changing the composition of this coat, the parasite can effectively evade antibody-mediated destruction.

Classes of Rhodesain Inhibitors and Quantitative Data

A diverse range of chemical scaffolds have been investigated for their ability to inhibit rhodesain. These can be broadly categorized into peptidomimetic and non-peptidic inhibitors. Many of these inhibitors act through covalent modification of the active site cysteine residue. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). For irreversible inhibitors, the second-order rate constant (k2nd or kinact/KI) is a key parameter.

Peptidomimetic Inhibitors

Peptidomimetic inhibitors are designed to mimic the natural peptide substrates of rhodesain. They often feature an electrophilic "warhead" that reacts with the catalytic cysteine residue.

| Compound Class | Example Compound | Ki (nM) | IC50 (µM) | k2nd (M⁻¹s⁻¹) | Reference |

| Vinyl Sulfones | K11777 | - | - | - | [3] |

| RK-52 | 0.038 | 0.009 | 67,000,000 | [7] | |

| 2a | 9 | - | 883,000 | [8] | |

| Dipeptide Nitriles | CD24 | 16 | 10.1 | - | [9] |

| Benzodiazepines | 2g | - | 1.25 | 90,000 | [10] |

| (R,S,S)-3 | 1260 | 4.71 | - | [11][12] |

Non-Peptidic Inhibitors

Non-peptidic inhibitors offer potential advantages in terms of oral bioavailability and metabolic stability.

| Compound Class | Example Compound | Ki (nM) | IC50 (µM) | k2nd (M⁻¹s⁻¹) | Reference |

| Triazine Nitriles | 29 | - | 4 (TbCatB) | - | [13] |

| 31 | - | 1 (TbCatB) | - | [13] | |

| 32 | - | 6 (TbCatB) | - | [13] | |

| Natural Products | Curcumin | - | 7.75 | - | [7][14] |

Experimental Protocols

Accurate and reproducible assessment of inhibitor potency is fundamental to the drug discovery process. The following sections detail the common experimental protocols used for the evaluation of rhodesain inhibitors.

Recombinant Rhodesain Expression and Purification

Recombinant rhodesain is typically expressed in Pichia pastoris or Escherichia coli. Purification often involves affinity chromatography, followed by size-exclusion chromatography to ensure high purity. The concentration of active enzyme is determined by active site titration with a stoichiometric inhibitor such as E-64.[15][16]

Rhodesain Enzyme Inhibition Assay

A widely used method for measuring rhodesain activity and inhibition is a fluorometric assay utilizing a peptide substrate conjugated to a fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC).

Materials:

-

Recombinant rhodesain

-

Assay buffer: 50 mM sodium acetate, pH 5.5, containing 10 mM dithiothreitol (DTT)[11]

-

Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amido-4-methylcoumarin)

-

Inhibitor compounds dissolved in dimethyl sulfoxide (DMSO)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the inhibitor solutions to the assay buffer. The final DMSO concentration should be kept low (e.g., <2%) to avoid affecting enzyme activity.[14]

-

Add recombinant rhodesain to each well and pre-incubate with the inhibitors for a defined period (e.g., 10-30 minutes) at room temperature.[14]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (typically at a concentration close to its Km value, e.g., 5-10 µM).[11][14]

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 360-380 nm and 460 nm, respectively.[15]

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

-

The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17][18][19]

Determination of Inhibition Constants (Ki and k2nd):

-

For reversible inhibitors, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive, or by global fitting of the data to appropriate inhibition models.[11]

-

For irreversible inhibitors, the second-order rate constant (k2nd or kinact/KI) is determined by measuring the pseudo-first-order rate constant (kobs) at different inhibitor concentrations and plotting kobs versus the inhibitor concentration.

Inhibitor Screening and Development Workflow

The discovery and development of novel rhodesain inhibitors typically follows a structured workflow, beginning with the identification of initial hits and progressing through optimization to preclinical evaluation.

Conclusion

Rhodesain remains a highly validated and promising target for the development of new treatments for Human African Trypanosomiasis. The continued exploration of diverse chemical scaffolds, coupled with robust and standardized experimental protocols, is essential for the identification of potent and selective inhibitors. This technical guide provides a foundational overview of the current landscape of rhodesain inhibitor research, offering valuable data and methodologies to aid researchers in this critical field. The ultimate goal is the development of safe and effective drugs that can alleviate the burden of this neglected tropical disease.

References

- 1. The Inhibition of Cysteine Proteases Rhodesain and TbCatB: A Valuable Approach to Treat Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, interdomain dynamics, and pH-dependent autoactivation of pro-rhodesain, the main lysosomal cysteine protease from African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The blood–brain barrier: Structure, regulation and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. New peptidomimetic rhodesain inhibitors with improved selectivity towards human cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel assays for proteolytic enzymes using rhodamine-based fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 14. youtube.com [youtube.com]

- 15. Two Tags in One Probe: Combining Fluorescence‐ and Biotin‐based Detection of the Trypanosomal Cysteine Protease Rhodesain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Graphviz [graphviz.org]

- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing USP7 Inhibitors in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in various cellular processes, including cell cycle control, DNA damage repair, and immune response. Its role in stabilizing key oncogenic proteins, such as MDM2, and thereby promoting the degradation of the tumor suppressor p53, has positioned it as a promising therapeutic target in oncology.[1][2][3] Small molecule inhibitors of USP7 have shown potential in reactivating the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][4] These application notes provide detailed protocols for the use of USP7 inhibitors in fundamental cell-based assays to evaluate their efficacy and mechanism of action.

Mechanism of Action: The USP7-MDM2-p53 Axis

Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase.[1][3] MDM2, in turn, ubiquitinates the tumor suppressor protein p53, targeting it for proteasomal degradation.[1][5] This intricate balance keeps p53 levels in check. In many cancers, USP7 is overexpressed, leading to increased MDM2 stability and subsequent p53 degradation, thus promoting cancer cell survival and proliferation.[1][2]

USP7 inhibitors disrupt this process by blocking the deubiquitinating activity of USP7. This leads to the auto-ubiquitination and degradation of MDM2.[6] The resulting decrease in MDM2 levels allows for the accumulation and activation of p53.[4][6] Activated p53 can then transcriptionally activate its target genes, such as p21, leading to cell cycle arrest and apoptosis.[5]

Quantitative Data: In Vitro Efficacy of USP7 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative USP7 inhibitors in various cancer cell lines. These values are crucial for designing effective dose-response experiments.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| FX1-5303 | MM.1S | Multiple Myeloma | 15 | 3 days | [5][7] |

| GNE-6640 | Various | Various | Varies | Not Specified | [8] |

| GNE-6776 | MCF7 | Breast Adenocarcinoma | 27,200 | 72 hours | [8] |

| GNE-6776 | T47D | Breast Adenocarcinoma | 31,800 | 72 hours | [8] |

| p5091 | T47D | Breast Cancer | ~10,000 | 3 days | [9] |

| p5091 | MCF7 | Breast Cancer | ~10,000 | 2 days | [9] |

| FT671 | MM.1S | Multiple Myeloma | Not specified | 120 hours | [10] |

| XL177A | TP53-WT cell lines | Various | Sensitive | Not Specified | [11] |

| XL177A | TP53-mutant cell lines | Various | Resistant | Not Specified | [11] |

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the effects of USP7 inhibitors.

References

- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Dissolution and Use of SPR7 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR7 is a potent and selective inhibitor of rhodesain, a crucial cysteine protease of the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness.[1] Rhodesain is integral to the parasite's lifecycle, playing a key role in evading the host immune system, degrading host proteins, and enabling the parasite to cross the blood-brain barrier. Inhibition of rhodesain is a primary strategy for the development of new therapeutics against this devastating disease. This document provides a detailed protocol for the dissolution of this compound for use in in vitro experiments, ensuring accurate and reproducible results.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 518.05 g/mol | [1][2] |

| Chemical Formula | C30H32ClN3O3 | [1][2] |

| CAS Number | 3032859-14-3 | [1][2] |

| Target | Rhodesain | [1] |

| Ki for Rhodesain | 0.51 ± 0.36 nM | [1] |

| EC50 against T. b. brucei | 1.65 µM | [1] |

Experimental Protocols

Recommended Solvents and Storage

For optimal results and to maintain the integrity of the compound, it is critical to use the appropriate solvent and storage conditions.

-

Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.

-

Stock Solution Storage: Once prepared, the DMSO stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 518.05 g/mol * 1000 mg/g = 5.18 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out 5.18 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the tube vigorously until the powder is completely dissolved.

-

If the compound does not fully dissolve with vortexing, brief sonication in a water bath at room temperature may be necessary to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquot and store:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Label the tubes clearly with the compound name, concentration, date, and storage temperature.

-

Store the aliquots at -20°C or -80°C.

-

Preparation of Working Solutions in Cell Culture Media